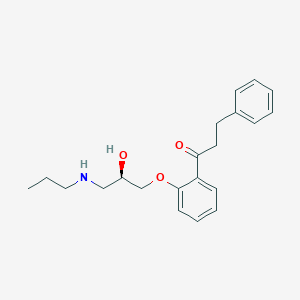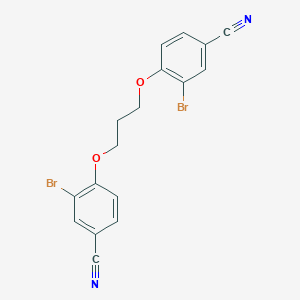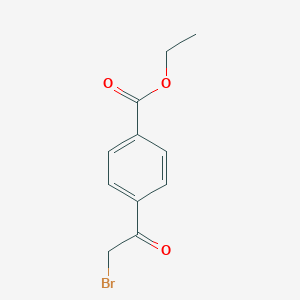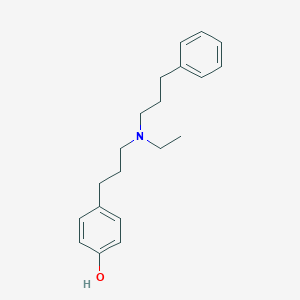
(R)-Propafenona
Descripción general
Descripción
®-Propafenone is a chiral antiarrhythmic agent used primarily to treat cardiac arrhythmias. It belongs to the class of Class 1C antiarrhythmic drugs, which work by blocking sodium channels in the heart, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity. This compound is known for its efficacy in treating conditions such as atrial fibrillation, ventricular tachycardia, and other supraventricular arrhythmias.
Aplicaciones Científicas De Investigación
®-Propafenone has several scientific research applications, including:
Chemistry: Used as a model compound to study chiral resolution techniques and enantioselective synthesis.
Biology: Investigated for its effects on ion channels and its role in modulating cardiac electrophysiology.
Medicine: Extensively studied for its therapeutic potential in treating cardiac arrhythmias and its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations.
Mecanismo De Acción
Target of Action
It is known that propafenone, a class 1c antiarrhythmic drug, primarily targets voltage-gated sodium channels, inhibiting the rapid influx of sodium ions and reducing the excitability of cardiac cells .
Mode of Action
The interaction of ®-Propafenone with its targets and the resulting changes are not directly available from the search results. Generally, Propafenone works by blocking sodium channels in the heart, slowing the rate at which electrical signals pass through the heart. This helps to restore irregular heart rhythms to a normal rhythm and prevents the rapid, uncontrolled heartbeat characteristic of certain types of arrhythmias .
Biochemical Pathways
As a sodium channel blocker, propafenone affects the action potential of cardiac cells, particularly during phase 0, where it slows the upstroke velocity, thereby affecting the entire cardiac conduction system .
Pharmacokinetics
Metabolism, often in the liver, could alter the drug’s activity and facilitate its excretion, usually via the kidneys .
Result of Action
This can help restore normal heart rhythm and prevent arrhythmias .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Propafenone. Factors such as temperature and pH could affect the drug’s stability and its interaction with its target sodium channels. Furthermore, individual patient factors, such as the presence of other diseases, age, sex, diet, and the use of other medications, can influence the drug’s pharmacokinetics and pharmacodynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propafenone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, 2-hydroxy-3-(propylamino)-1-(2-propylphenyl)propan-1-one.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Final Purification: The ®-enantiomer is purified through recrystallization or other suitable purification techniques to achieve the desired optical purity.
Industrial Production Methods: In industrial settings, the production of ®-Propafenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of the racemic mixture are synthesized using automated reactors.
Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: ®-Propafenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including 5-hydroxypropafenone.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation Products: 5-hydroxypropafenone and other hydroxylated metabolites.
Reduction Products: Secondary alcohols derived from the reduction of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Flecainide: Another Class 1C antiarrhythmic agent with similar sodium channel-blocking properties.
Encainide: A structurally related compound with comparable antiarrhythmic effects.
Moricizine: A Class 1C antiarrhythmic drug with a different chemical structure but similar therapeutic use.
Uniqueness of ®-Propafenone: ®-Propafenone is unique due to its dual mechanism of action, combining sodium channel blockade with beta-blocking activity. This dual action enhances its efficacy in treating a wide range of arrhythmias and provides a broader therapeutic profile compared to other Class 1C antiarrhythmic agents.
Propiedades
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-31-7 | |
| Record name | Propafenone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)








![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)



